molecular formula C15H12FN3O2S B2623897 2-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-46-6

2-fluoro-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2623897
CAS No.: 851978-46-6
M. Wt: 317.34
InChI Key: CFRPIJRYNQDXEY-UHFFFAOYSA-N
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Description

2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy substituents are introduced through nucleophilic substitution reactions. For instance, 2-fluorobenzoyl chloride can be reacted with 4-methoxybenzothiazole in the presence of a base to form the desired product.

    Hydrazide Formation: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the benzohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
  • 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • 2,4-disubstituted thiazoles

Uniqueness

2-fluoro-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluoro and methoxy groups, along with the benzohydrazide moiety, contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-7-4-8-12-13(11)17-15(22-12)19-18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPIJRYNQDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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